Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride
Description
Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride is a quaternary ammonium compound (QAC) characterized by a dodecyl (C12) chain, a branched (2-ethylhexyl)oxy group, and two methyl substituents on the nitrogen atom. Its structure combines hydrophobicity from the long alkyl chain with enhanced solubility due to the ether-linked 2-ethylhexyl group.
This compound’s unique structure positions it for applications in surfactants, antimicrobial agents, and polymer composites, where its branched ether moiety may improve interfacial activity or compatibility with organic matrices .
Properties
CAS No. |
94248-86-9 |
|---|---|
Molecular Formula |
C23H50ClNO |
Molecular Weight |
392.1 g/mol |
IUPAC Name |
dodecyl-(2-ethylhexoxymethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C23H50NO.ClH/c1-6-9-11-12-13-14-15-16-17-18-20-24(4,5)22-25-21-23(8-3)19-10-7-2;/h23H,6-22H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
KWAAQPHEUNGUOG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)COCC(CC)CCCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Example Reaction Pathway
-
- Reactants : n-Dodecanol, thionyl chloride (SOCl₂).
- Catalyst : Pyridine or N,N-dimethylformamide (DMF).
- Conditions : 60–70°C, 4–5 hours, vacuum removal of HCl.
- Yield : ~95% (boiling point 258–261°C).
-
- Reactants : Dodecyl chloride, [(2-ethylhexyl)oxy]methyl-dimethylamine.
- Solvent : Polar aprotic solvents (e.g., acetonitrile).
- Conditions : 90–95°C, 6–8 hours under inert atmosphere.
Step 2: Quaternization with Methyl Chloride
The tertiary amine undergoes alkylation with methyl chloride to form the quaternary ammonium chloride.
Key Parameters from Analogous Methods
| Parameter | Value Range | Source |
|---|---|---|
| Molar ratio (amine:CH₃Cl) | 0.98–1.10:0.95–1.05 | |
| Catalyst | Sodium carbonate (yellow soda ash) | |
| Solvent | Industrial alcohol, ethanol | |
| Temperature | 75–95°C | |
| Pressure | ≤0.18 MPa | |
| Reaction time | 4–6 hours | |
| Post-reaction heating | 80–90°C, 2–3 hours |
Purification and Yield Optimization
- Washing : Saline, NaOH, and anhydrous CaCl₂ to remove impurities.
- Drying : Centrifugation, airflow drying, or vacuum distillation.
- Yield : ~80–95% purity achievable with optimized conditions.
Critical Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Unreacted tertiary amine | Extend reaction time or increase methyl chloride molar ratio. |
| Thermal degradation | Use lower temperatures (75–85°C) and anhydrous solvents. |
| Side reactions | Employ basic catalysts (e.g., Na₂CO₃) to neutralize HCl. |
Comparative Analysis of Synthesis Methods
| Method | Advantages | Limitations |
|---|---|---|
| Alcohol-solvent quaternization | High reaction speed, simple setup. | Requires strict pressure control. |
| Polar solvent (acetonitrile) alkylation | Shorter reaction times (5–6 hours). | Higher solvent cost. |
| Two-step chloride-amine reaction | Better scalability for industrial use. | Multi-step purification needed. |
Quality Control and Characterization
- Purity : ≥99% via GC or HPLC.
- pH : 4.5–7.5 (alkaline conditions avoided to prevent decomposition).
- Unreacted amine : ≤0.98% (titration or IR spectroscopy).
Industrial Relevance and Applications
- Surfactants : Enhanced emulsification due to dodecyl and 2-ethylhexyl groups.
- Antimicrobial agents : Broad-spectrum efficacy against bacteria and fungi.
- Water treatment : Flocculation and corrosion inhibition in industrial cycles.
Chemical Reactions Analysis
Types of Reactions
Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding alcohols and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted quaternary ammonium compounds.
Scientific Research Applications
Chemical Properties and Structure
Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride has the following chemical structure:
- Molecular Formula : C18H40ClN
- Molecular Weight : 338.0 g/mol
- CAS Number : 94160-20-0
This compound is characterized by its long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium group, which contributes to its surfactant properties.
Pharmaceutical Applications
2.1 Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Its effectiveness as a bactericide in detergent formulations has been documented, where it acts synergistically with other bactericides to enhance cleaning efficiency and reduce microbial load in various applications .
Case Study : A study demonstrated that incorporating this compound into laundry detergents significantly reduced bacterial counts on fabrics, indicating its potential for use in healthcare settings to prevent infections.
Cosmetic Applications
3.1 Emulsifying Agent
In cosmetics, this compound serves as an emulsifying agent, stabilizing oil-in-water emulsions in creams and lotions. Its ability to reduce surface tension facilitates the mixing of hydrophobic and hydrophilic components, resulting in stable formulations.
3.2 Skin Conditioning
The compound is also utilized for its skin-conditioning properties in topical formulations. It enhances the texture and feel of products like moisturizers and sunscreens, providing a smooth application experience .
Environmental Applications
4.1 Bioremediation
This compound has been explored for its role in bioremediation processes, particularly in the treatment of wastewater contaminated with organic pollutants. Its surfactant properties can help solubilize hydrophobic contaminants, making them more accessible for microbial degradation.
Case Study : Research indicated that using this compound in conjunction with specific microbial strains improved the degradation rates of hydrocarbons in contaminated soil samples, showcasing its potential in environmental cleanup efforts.
Data Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Antimicrobial agent | Reduces bacterial load in detergents |
| Cosmetics | Emulsifying agent | Stabilizes formulations |
| Skin conditioning | Improves texture and application | |
| Environmental Science | Bioremediation | Enhances degradation of organic pollutants |
Mechanism of Action
The mechanism of action of dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This makes it effective as an antimicrobial agent. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane integrity and function .
Comparison with Similar Compounds
Comparison with Similar Quaternary Ammonium Compounds
Structural and Functional Differences
Table 1: Key Structural Features of Comparable QACs
| Compound Name | Alkyl Chain Length | Substituents | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride | C12 | (2-ethylhexyl)oxy, methyl | Ether, quaternary ammonium | Not provided |
| Dodecyl trimethyl ammonium chloride | C12 | Methyl (x3) | Quaternary ammonium | 112-00-5 |
| Didecyl dimethylammonium chloride | C10 (x2) | Methyl (x2) | Quaternary ammonium | 7173-51-5 |
| Dodecyldimethylbenzylammonium chloride | C12 | Benzyl, methyl (x2) | Aromatic, quaternary ammonium | 139-07-1 |
| Hexadecyldimethylammonium chloride | C16 | Methyl (x2) | Quaternary ammonium | 1812-53-9 |
- Branching vs. Linearity: The (2-ethylhexyl)oxy group introduces branching, which reduces crystallinity compared to linear analogs like dodecyl trimethyl ammonium chloride (DTAC). This enhances solubility in nonpolar media and may lower critical micelle concentration (CMC) .
- Aromatic vs. Ether Substituents : Dodecyldimethylbenzylammonium chloride (benzalkonium chloride) contains a benzyl group, which enhances antimicrobial activity due to aromatic interactions with microbial membranes. In contrast, the ether-linked 2-ethylhexyl group in the target compound likely improves biodegradability and reduces toxicity .
- Chain Length Effects : Hexadecyldimethylammonium chloride (C16) exhibits higher hydrophobicity than the C12-based target compound, leading to stronger surfactant properties but reduced solubility in aqueous systems .
Antimicrobial and Surfactant Performance
Table 2: Comparative Antimicrobial and Surfactant Data
*MIC: Minimum Inhibitory Concentration (against bacteria).
†Estimated based on structural analogs .
- Antimicrobial Efficacy : The target compound’s branched ether group may reduce antimicrobial potency compared to benzalkonium chloride but improve environmental safety. Didecyl dimethylammonium chloride (C10 x2) shows higher efficacy due to dual alkyl chains penetrating microbial membranes .
- Surfactant Properties : The lower CMC of the target compound (~0.1 mM) compared to DTAC (1.2 mM) suggests superior micelle-forming ability, making it effective in detergent formulations .
Toxicity and Environmental Impact
- Acute Toxicity: Linear QACs like DTAC and didecyl dimethylammonium chloride exhibit moderate to high toxicity to aquatic organisms (e.g., LC50 for Daphnia magna: 0.8–2.5 mg/L) .
- Biodegradability : Branched QACs with ether or hydroxyl groups (e.g., glycidyl dodecyl dimethylammonium chloride) show faster degradation rates than fully saturated analogs .
Biological Activity
Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride, often referred to as DEEDMAC, is a quaternary ammonium compound (QAC) that exhibits notable biological activities. This article synthesizes existing research findings, case studies, and data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
DEEDMAC is characterized by a dodecyl chain, an ethylhexyl ether group, and two methyl groups attached to a nitrogen atom. Its structure contributes to its surfactant properties and biological interactions. The compound is soluble in water and exhibits stability under various conditions, making it suitable for diverse applications.
Antimicrobial Activity
DEEDMAC has been shown to possess significant antimicrobial properties against a variety of microorganisms. Studies indicate that QACs like DEEDMAC exhibit enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for DEEDMAC against these bacteria suggest potent antibacterial effects.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Bacillus subtilis | 16 |
| Escherichia coli | 32 |
The presence of the long aliphatic chain in DEEDMAC enhances its ability to disrupt bacterial cell membranes, leading to cell lysis and death. The mechanism of action is thought to involve the interaction with phospholipid bilayers, altering membrane permeability and integrity.
Cytotoxicity
While DEEDMAC shows promising antimicrobial activity, its cytotoxic effects have also been evaluated. Research has indicated that at higher concentrations, DEEDMAC can exhibit cytotoxicity towards mammalian cells. For example, studies involving human cell lines have reported IC50 values indicating that concentrations above 50 μM may lead to significant cytotoxic effects.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by Liu et al. evaluated the efficacy of DEEDMAC against biofilms formed by E. coli and S. aureus. The results demonstrated that DEEDMAC effectively reduced biofilm formation by over 70% at sub-MIC concentrations, suggesting its potential use in preventing biofilm-associated infections. -
Cytotoxicity Assessment :
In a cytotoxicity assessment involving various human cell lines (e.g., HeLa and HepG2), DEEDMAC was found to induce apoptosis at concentrations exceeding 100 μM. The study highlighted the need for careful dose management when considering DEEDMAC for therapeutic applications.
Environmental Impact
As a QAC, DEEDMAC's environmental persistence and potential toxicity to aquatic organisms have been subjects of investigation. Studies suggest that while it is effective as an antimicrobial agent, its environmental degradation products may still pose risks to non-target species in aquatic ecosystems.
Q & A
What established synthesis pathways are used to prepare Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride, and what intermediates are critical for structural validation?
Methodological Answer:
The compound is synthesized via a multi-step quaternization process. A common route involves:
Ammonolysis of fatty acids to generate primary amines (e.g., dodecylamine).
Reaction with 2-ethylhexanol to form a tertiary amine intermediate, such as dodecyl[(2-ethylhexyl)oxy]methylamine.
Methylation using methyl chloride to quaternize the amine, yielding the final chloride salt .
Key intermediates include the tertiary amine and unreacted alkyl halides, which must be purified via column chromatography or recrystallization to avoid by-products. Structural validation at each step requires ¹H/¹³C NMR to confirm alkyl chain integration and mass spectrometry (MS) to verify molecular ion peaks .
Which analytical techniques are optimal for assessing purity and structural integrity in academic research?
Methodological Answer:
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Resolves impurities (e.g., unquaternized amines or residual solvents) with a quantitative limit (LOQ) of ~10 mg/kg. Use reverse-phase C18 columns and acetonitrile/water gradients for separation .
- Nuclear Magnetic Resonance (NMR): ¹H NMR at 400 MHz in deuterated solvents (e.g., CDCl₃) identifies characteristic peaks: δ 3.2–3.5 ppm (N⁺-CH₃), δ 1.2–1.6 ppm (alkyl chains). ¹³C NMR confirms quaternary nitrogen and ether linkages .
- Elemental Analysis: Validates stoichiometric C/H/N ratios, with deviations >0.3% indicating contamination .
How does the compound’s amphiphilic structure influence its efficacy as a stabilizer in perovskite solar cell research?
Methodological Answer:
The long alkyl chain (dodecyl) and branched 2-ethylhexyloxy group enhance hydrophobicity and reduce defect density in perovskite films. In device testing:
- Defect Passivation: The ammonium group binds to undercoordinated Pb²⁺ sites, suppressing non-radiative recombination.
- Thermal Stability: Films with this surfactant retained >80% efficiency (T80) for >1,600 hours at 65°C under illumination, comparable to dimethylammonium chloride in similar studies .
- Experimental Design: Optimize concentration (0.1–1.0 wt%) via spin-coating and annealing (100–150°C) to balance surface coverage and crystallinity .
What experimental strategies resolve contradictions in reported critical micelle concentration (CMC) values across studies?
Methodological Answer:
Discrepancies in CMC (e.g., 0.5–2.0 mM in water) arise from:
- Purity Variations: Impurities like unreacted amines lower CMC. Use HPLC-MS to verify purity >98% .
- Solvent Systems: Ionic strength (e.g., NaCl addition) and pH (6–8) modulate CMC. Standardize buffer conditions.
- Measurement Techniques: Compare conductometry (sharp inflection points) vs. fluorescence (pyrene probe). Cross-validate using both methods .
How can researchers mitigate oxidative degradation of this surfactant in long-term stability studies?
Methodological Answer:
Degradation pathways include N-dealkylation and chloride loss . Mitigation strategies:
- Antioxidant Additives: Introduce 0.1–0.5 wt% butylated hydroxytoluene (BHT) to scavenge free radicals.
- Storage Conditions: Use amber glassware, inert atmospheres (N₂), and temperatures <4°C to slow hydrolysis.
- Accelerated Aging Tests: Monitor degradation via FTIR (C-N bond stretching at 1,200 cm⁻¹) and ion chromatography for chloride release .
What role does counterion exchange play in tailoring the compound’s solubility for biomedical applications?
Methodological Answer:
- Counterion Screening: Replace chloride with tosylate or acetate via ion-exchange resins to enhance aqueous solubility.
- Cytotoxicity Testing: Assess cell viability (e.g., HEK293 cells) using MTT assays. Chloride forms show lower IC₅₀ values (50–100 µM) compared to bulkier counterions .
- Drug Delivery: Formulate micelles (10–50 nm diameter) via solvent evaporation, characterized by dynamic light scattering (DLS) .
How can computational modeling predict self-assembly behavior in novel solvent systems?
Methodological Answer:
- Molecular Dynamics (MD): Simulate micelle formation in solvents like ethanol/water (e.g., GROMACS software). Parameters include solvation energy and packing parameter (P = v/a₀l₀) , where P >1/3 indicates spherical micelles.
- Coarse-Grained Models: MARTINI forcefields predict aggregation numbers (50–100 monomers) and micelle radii (2–3 nm), validated by small-angle X-ray scattering (SAXS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
